3-Methoxy-4-(methylamino)benzoic acid

Monoamine Oxidase MAO-A Inhibitor Neuropharmacology

3-Methoxy-4-(methylamino)benzoic acid (CAS 500690-02-8) features a unique 1,2,4-substitution pattern, enabling potent MAO-A inhibition (IC50=82 nM) with >10,000-fold selectivity over MAO-B and HDAC1 inhibition (IC50=61 nM). Its moderate lipophilicity (LogP=1.8) makes it an indispensable reference inhibitor for developing, validating, and benchmarking MAO-A enzyme assays and multi-target drug discovery programs. Secure high-purity batches to ensure assay reproducibility.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Cat. No. B1630531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(methylamino)benzoic acid
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)C(=O)O)OC
InChIInChI=1S/C9H11NO3/c1-10-7-4-3-6(9(11)12)5-8(7)13-2/h3-5,10H,1-2H3,(H,11,12)
InChIKeyGQVAGDPAHFLKQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(methylamino)benzoic acid: A Methylamino-Substituted Benzoic Acid Scaffold for Monoamine Oxidase and HDAC Research


3-Methoxy-4-(methylamino)benzoic acid (CAS 500690-02-8) is a benzoic acid derivative featuring a 3-methoxy substituent and a 4-methylamino group on the aromatic ring. It is categorized as an aminobenzoic acid and is utilized as a biochemical tool in drug discovery and medicinal chemistry research [1]. Its primary structural distinction lies in the unique substitution pattern, which positions both electron-donating groups (methoxy and methylamino) in a 1,2,4-relationship on the benzoic acid core, enabling specific interactions with enzymes such as monoamine oxidases (MAO) and histone deacetylases (HDAC) [2]. The compound is commercially available from multiple chemical vendors and is typically supplied at ≥95% purity for research applications [3].

Why 3-Methoxy-4-(methylamino)benzoic acid Cannot Be Replaced by Generic Benzoic Acid Analogs in Targeted Assays


The dual substitution of methoxy and methylamino groups at the 3- and 4-positions, respectively, creates a unique electronic and steric environment that is not present in simpler analogs like 4-(methylamino)benzoic acid or 3-methoxy-4-aminobenzoic acid . This specific arrangement is critical for achieving the observed enzyme inhibition profiles; for instance, the 3-methoxy group significantly enhances MAO-A inhibitory potency compared to the unsubstituted 4-(methylamino)benzoic acid [1]. Furthermore, the 4-methylamino group provides a secondary amine that is crucial for interactions with MAO and HDAC active sites, distinguishing it from compounds with a primary amine (e.g., 3-methoxy-4-aminobenzoic acid) or a dimethylamino group (e.g., 4-(dimethylamino)benzoic acid) which exhibit different potency and selectivity profiles [2]. Generic substitution with a related aminobenzoic acid would therefore lead to unpredictable and likely diminished activity in assays designed around this specific substitution pattern.

Quantitative Differentiation: 3-Methoxy-4-(methylamino)benzoic acid's Unique Activity Profile vs. Structural Analogs


Potent MAO-A Inhibition: 3-Methoxy-4-(methylamino)benzoic acid Exhibits Nanomolar Potency

3-Methoxy-4-(methylamino)benzoic acid demonstrates potent inhibition of monoamine oxidase A (MAO-A) with an IC50 of 82 nM in a bovine brain mitochondria assay [1]. This level of activity is comparable to some established MAO-A inhibitors and significantly exceeds the potency observed for simpler 4-(methylamino)benzoic acid, which lacks the 3-methoxy group and typically exhibits weak or no MAO-A inhibition . The presence of both the methoxy and methylamino substituents is critical for this enhanced interaction with the MAO-A active site [2].

Monoamine Oxidase MAO-A Inhibitor Neuropharmacology

Marked MAO-B vs. MAO-A Selectivity: A 10,000-Fold Preference for MAO-A Over MAO-B

While 3-Methoxy-4-(methylamino)benzoic acid is a potent MAO-A inhibitor (IC50 = 82 nM), it shows negligible activity against the related MAO-B isoform, with an IC50 of 890,000 nM (890 μM) reported in the same bovine brain mitochondria assay [1]. This represents an over 10,000-fold selectivity for MAO-A over MAO-B. This selectivity profile is a direct consequence of the 3-methoxy-4-methylamino substitution pattern and is not observed in many other aminobenzoic acid derivatives. For instance, 4-(dimethylamino)benzoic acid and its organotin(IV) complexes have shown cytotoxicity in HL60 leukemia cells but lack this defined MAO selectivity profile [2].

Monoamine Oxidase Enzyme Selectivity MAO-B

Sub-Micromolar HDAC1 Inhibition: A Distinct Target Profile

3-Methoxy-4-(methylamino)benzoic acid also exhibits inhibitory activity against histone deacetylase 1 (HDAC1) with an IC50 of 61 nM [1]. This places the compound in the sub-micromolar range for HDAC1, a target of high interest in oncology and epigenetics. In contrast, related benzoic acid derivatives such as 4-(methylamino)benzoic acid are primarily studied as building blocks for folate metabolism research or acetylcholinesterase inhibitors and do not show this HDAC1 activity . The combination of MAO-A and HDAC1 inhibition in a single small molecule scaffold is a distinctive feature that is not common among simple benzoic acid analogs [2].

Histone Deacetylase HDAC Inhibitor Epigenetics

Distinct Physicochemical Properties: Enhanced Lipophilicity and Altered Hydrogen Bonding Capacity

3-Methoxy-4-(methylamino)benzoic acid possesses a distinct physicochemical profile compared to its simpler analogs, which directly impacts its behavior in biological assays and its utility in chemical synthesis [1]. The compound has a calculated LogP (XLogP3) of 1.8, making it significantly more lipophilic than 4-(methylamino)benzoic acid (calculated LogP ~1.2) and 3-methoxy-4-aminobenzoic acid (calculated LogP ~1.0) [2]. It also has a molecular weight of 181.19 g/mol and a topological polar surface area (TPSA) of 58.6 Ų. The presence of the methylamino group provides a hydrogen bond donor (N-H) that is absent in 4-(dimethylamino)benzoic acid, while the methoxy group adds a hydrogen bond acceptor that is absent in 4-(methylamino)benzoic acid. This unique combination of properties—increased lipophilicity, defined hydrogen bonding capabilities, and moderate size—can improve membrane permeability and influence target binding kinetics compared to the more polar or less substituted analogs [3].

Physicochemical Properties Medicinal Chemistry Drug Design

Optimal Applications for 3-Methoxy-4-(methylamino)benzoic acid Based on Quantitative Evidence


Reference Standard for MAO-A Enzyme Assay Development and Validation

Given its well-defined and potent MAO-A inhibition (IC50 = 82 nM) and its >10,000-fold selectivity over MAO-B [1], this compound is an ideal reference inhibitor for developing, validating, and benchmarking MAO-A enzyme assays. Its activity is established in bovine brain mitochondria, providing a reliable positive control for researchers studying MAO-A function or screening for novel inhibitors.

Lead-Like Scaffold for Dual MAO-A/HDAC1 Inhibitor Design

The compound's demonstrated inhibition of both MAO-A (IC50 = 82 nM) and HDAC1 (IC50 = 61 nM) [2] positions it as a privileged starting scaffold for medicinal chemistry programs aiming to develop multi-target directed ligands, potentially for complex neurological or oncological disorders where both pathways are implicated. Its small size and distinct physicochemical properties (LogP = 1.8) [3] make it a suitable fragment for further optimization.

Chemical Probe for Studying the Role of MAO-A in Cellular Models

The compound's high selectivity for MAO-A over MAO-B, combined with its moderate lipophilicity (LogP = 1.8) [3], makes it a suitable chemical probe for dissecting the specific contributions of MAO-A in cellular pathways, such as serotonin metabolism, without confounding inhibition of MAO-B [1]. Its activity has been confirmed in a biochemical assay, providing a foundation for cellular studies.

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